molecular formula C22H28N2O3 B2934075 N-((1-benzylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide CAS No. 953933-75-0

N-((1-benzylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide

Cat. No. B2934075
CAS RN: 953933-75-0
M. Wt: 368.477
InChI Key: DFQKHXNALUFCDQ-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the dopamine D3 receptor, a subtype of the dopamine receptor that is primarily expressed in the mesolimbic system of the brain. BRL-15572 has shown promise in the treatment of various psychiatric and neurological disorders, including addiction, schizophrenia, and Parkinson's disease.

Scientific Research Applications

Imaging Probe for 5-HT2A Receptors

N-((1-benzylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide, also known as AC90179, has been studied as a potential imaging probe for 5-HT2A receptors in the brain. A study by Prabhakaran et al. (2006) explored synthesizing and evaluating [O-methyl-11C] 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide as a tracer for positron emission tomography (PET). However, the study found that despite its ability to cross the blood-brain barrier, it lacked tracer retention or specific binding, making it unsuitable as a PET ligand for imaging 5-HT2A receptors (Prabhakaran et al., 2006).

Anticonvulsant and Pain-Attenuating Properties

The compound has shown potential in the field of neurology, particularly in relation to its anticonvulsant and pain-attenuating properties. King et al. (2011) reported that primary amino acid derivatives, including derivatives of N-((1-benzylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide, exhibited pronounced activities in whole animal anticonvulsant models and neuropathic pain models. These findings indicate that derivatives of this compound could be a novel class of anticonvulsants (King et al., 2011).

Brain Peripheral Benzodiazepine Receptors Imaging

In another study, the compound was evaluated for imaging brain peripheral benzodiazepine receptors (PBR) in vivo. Briard et al. (2008) synthesized and tested two aryloxyanilides with high affinity for PBR, which included derivatives of N-((1-benzylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide. These compounds showed potential effectiveness in imaging PBR in monkey brains, suggesting their potential use in human subjects (Briard et al., 2008).

Serotonin Type 2C Receptor Inverse Agonist

Dekeyne et al. (2012) studied a compound structurally related to N-((1-benzylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide, named S32212, which acts as a serotonin type 2C receptor inverse agonist. This study highlighted its potential as an antidepressant, demonstrating various beneficial effects like reduced immobility time in rats, suppression of aggressive behavior, and normalization of sucrose intake in rats exposed to chronic stress (Dekeyne et al., 2012).

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-20-8-5-9-21(14-20)27-17-22(25)23-15-18-10-12-24(13-11-18)16-19-6-3-2-4-7-19/h2-9,14,18H,10-13,15-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQKHXNALUFCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenoxy)acetamide

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